Benzophenone-9

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzophenone-9, also known as 2-Hydroxy-4-methoxybenzophenone, is an organic compound characterized by its unique structure that includes a benzophenone backbone with hydroxyl and methoxy substituents. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. Benzophenone-9 serves primarily as a UV filter in various applications, protecting products from ultraviolet radiation damage. This compound is part of a larger family of benzophenones, which are known for their ability to absorb UV light and are widely used in cosmetic and industrial formulations.

The mechanism of action for Benzophenone-9 depends on the specific application.

- In sunscreens, it absorbs UV radiation, preventing it from reaching the skin and causing damage [].

- As a chelating agent, it forms complexes with metal ions by donating electrons from its functional groups. This can be useful for separating metal ions from mixtures or for studying their interactions with other molecules [].

- Photosensitization: It can act as a photosensitizer, transitioning from its singlet state to a triplet state upon UV exposure, which allows it to generate reactive species that can affect surrounding molecules.

- Hydroxylation: Under UV light, benzophenone-9 can undergo hydroxylation, leading to the formation of hydroxy derivatives, such as 3-hydroxybenzophenone and 4-hydroxybenzophenone .

- Reduction: It can be reduced by alkali metals to form radical anions, which are useful in various organic synthesis applications.

Benzophenone-9 exhibits several biological activities:

- Endocrine Disruption: It has been identified as an endocrine disruptor that can bind to the pregnane X receptor, potentially interfering with hormonal functions .

- Phototoxicity: While it protects against UV damage, it may also generate reactive oxygen species upon UV exposure, leading to cellular damage in certain conditions .

- Allergenic Potential: Benzophenone derivatives have been recognized as contact allergens, which can cause skin irritation or allergic reactions in sensitive individuals .

Benzophenone-9 can be synthesized through several methods:

- Friedel-Crafts Acylation: This involves the reaction of benzoyl chloride with methoxy-substituted phenols in the presence of a Lewis acid catalyst such as aluminum chloride.

- Atmospheric Oxidation: Diphenylmethane can be oxidized using metal catalysts (e.g., copper naphthenate) to yield benzophenone derivatives .

- Hydroxylation of Benzophenone: Benzophenone itself can be hydroxylated under specific conditions to produce benzophenone-9.

Benzophenone-9 is utilized across various industries:

- Cosmetics: It is commonly used as a UV filter in sunscreens and skin care products to prevent UV-induced damage.

- Plastics and Coatings: Employed as a stabilizer in plastic formulations and coatings to protect against UV degradation.

- Food Packaging: Used in inks and coatings for food packaging materials to shield contents from UV light .

Studies have indicated that benzophenone-9 interacts with biological macromolecules such as DNA. Its ability to form adducts with DNA under UV light suggests potential implications for mutagenicity and carcinogenicity. The compound's interaction with DNA may lead to photo-induced energy transfer processes that could affect cellular functions .

Benzophenone-9 shares structural characteristics with other compounds in the benzophenone family. Here are some similar compounds:

Uniqueness of Benzophenone-9

Benzophenone-9's uniqueness lies in its specific combination of hydroxyl and methoxy groups on the benzophenone structure, enhancing its solubility and efficacy as a photostabilizer while potentially increasing its reactivity compared to simpler benzophenones. Its specific interactions with biological systems also warrant further investigation into its safety profile and environmental impact.

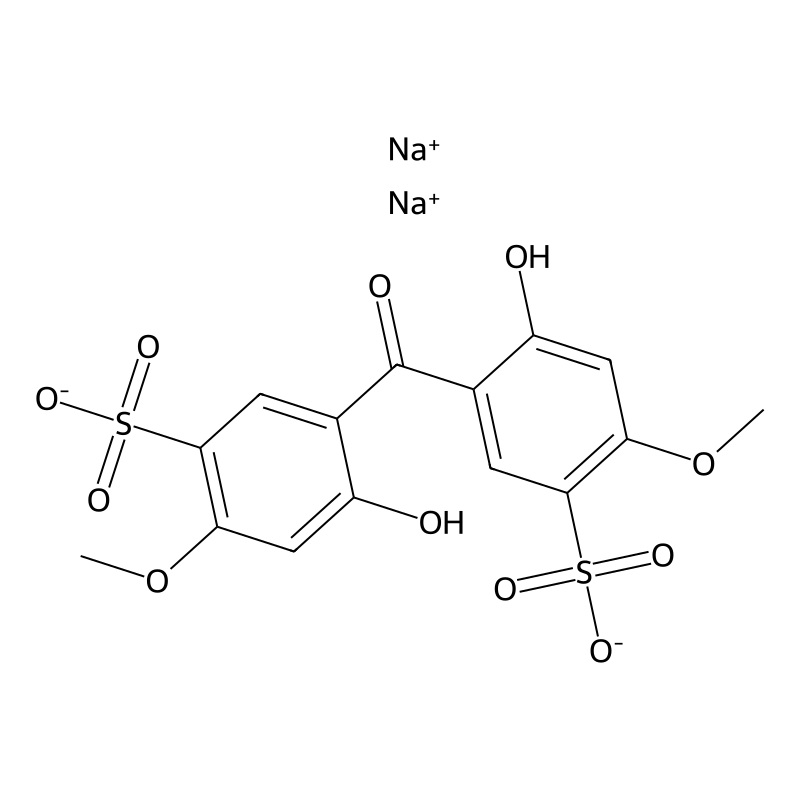

Benzophenone-9 represents a systematically modified benzophenone derivative with enhanced water solubility characteristics achieved through strategic functional group incorporation [1]. The compound's International Union of Pure and Applied Chemistry nomenclature follows the systematic naming convention for complex aromatic sulfonates, yielding the official designation: disodium 3,3'-carbonylbis[4-hydroxy-6-methoxybenzenesulphonate] [1] [2]. This nomenclature precisely describes the molecular architecture, indicating the presence of two sodium cations balancing the negative charges of the sulfonate groups positioned on the benzophenone backbone [3].

The systematic chemical identification encompasses multiple standardized identifiers that facilitate unambiguous compound recognition across scientific databases and regulatory frameworks [2]. The Chemical Abstracts Service registry number 76656-36-5 serves as the primary identification code, while the European Inventory of Existing Commercial Chemical Substances number 278-520-4 provides regulatory identification within European Union frameworks [1] [3]. The International Chemical Identifier Key QDCHWIWENYCPIL-UHFFFAOYSA-L represents the compound's unique structural fingerprint derived from its molecular connectivity pattern [4].

Alternative systematic nomenclatures include 2,2'-dihydroxy-4,4'-dimethoxybenzophenone-5,5'-disulfonic acid disodium salt, which emphasizes the positional relationships of functional groups relative to the central carbonyl bridge [1] [2]. The Simplified Molecular Input Line Entry System notation [Na+].[Na+].COC1=C(C=C(C(=O)C2=CC(=C(OC)C=C2O)S([O-])(=O)=O)C(O)=C1)S([O-])(=O)=O provides a linear representation enabling computational processing and database searching [4].

| Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | Disodium 3,3'-carbonylbis[4-hydroxy-6-methoxybenzenesulphonate] |

| Alternative International Union of Pure and Applied Chemistry Name | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone-5,5'-disulfonic acid disodium salt |

| Molecular Formula | C₁₅H₁₂Na₂O₁₁S₂ |

| Molecular Weight | 478.36 g/mol |

| Chemical Abstracts Service Number | 76656-36-5 |

| European Inventory of Existing Commercial Chemical Substances Number | 278-520-4 |

| International Chemical Identifier Key | QDCHWIWENYCPIL-UHFFFAOYSA-L |

The molecular formula C₁₅H₁₂Na₂O₁₁S₂ reflects the compound's complex composition, incorporating fifteen carbon atoms forming the aromatic backbone and methoxy substituents, twelve hydrogen atoms, two sodium cations, eleven oxygen atoms distributed among hydroxyl, methoxy, sulfonate, and carbonyl functionalities, and two sulfur atoms present as sulfonate groups [5] [6]. This systematic identification framework ensures precise communication regarding the compound's identity across diverse scientific and industrial applications [7].

Molecular Architecture: Disulfonated Benzophenone Backbone Analysis

The molecular architecture of Benzophenone-9 exhibits a sophisticated structural design centered on a disulfonated benzophenone backbone that undergoes strategic functionalization to achieve enhanced solubility properties while maintaining ultraviolet absorption characteristics [1] [2]. The core structural framework consists of two phenyl rings connected through a central carbonyl bridge, forming the fundamental benzophenone chromophore responsible for the compound's photophysical properties [7] [8].

The disulfonation pattern follows a symmetric arrangement with sulfonic acid groups positioned at the 5,5'-positions of the benzophenone backbone, corresponding to meta positions relative to the central carbonyl group and ortho positions relative to the hydroxyl substituents [1] [7]. This strategic placement optimizes the balance between molecular stability and water solubility while minimizing steric interference with the primary chromophore system [8] [9]. The sulfonic acid groups exist as sodium salts under physiological conditions, contributing significantly to the compound's ionic character and enhanced aqueous solubility profile [10] [11].

| Structural Component | Position/Location | Structural Role |

|---|---|---|

| Central Benzophenone Backbone | Two phenyl rings connected via carbonyl bridge | Core chromophore for ultraviolet absorption |

| Hydroxyl Groups | Position 2,2' (ortho to carbonyl) | Hydrogen bonding capability, ortho effect on carbonyl |

| Methoxy Groups | Position 4,4' (para to carbonyl) | Electron-donating groups, solubility enhancement |

| Sulfonic Acid Groups | Position 5,5' (meta to carbonyl, ortho to hydroxyl) | Water solubility, ionic character |

| Sodium Counterions | Balancing negative charges on sulfonate groups | Charge neutralization, crystalline stability |

The hydroxyl groups positioned at the 2,2'-locations exhibit significant influence on the molecular conformation through intramolecular hydrogen bonding interactions with the central carbonyl oxygen [8] [11]. These ortho-hydroxyl substituents create stabilizing interactions that restrict rotational freedom around the aryl-carbonyl bonds, contributing to the compound's conformational preferences in both solution and solid-state environments [12] [13]. The electron-donating nature of these hydroxyl groups enhances the overall electron density of the aromatic system, affecting the compound's ultraviolet absorption characteristics [7] [9].

The methoxy substituents at the 4,4'-positions serve dual functional roles within the molecular architecture [1] [8]. These electron-donating groups contribute to the stabilization of the benzophenone chromophore through resonance effects while simultaneously enhancing the compound's solubility characteristics through increased polarity [7] [11]. The methoxy groups adopt conformations that minimize steric interactions with adjacent functional groups while maximizing favorable electronic interactions with the aromatic π-system [12].

The molecular architecture demonstrates sophisticated optimization of structure-property relationships, where each functional group contributes synergistically to the overall performance characteristics [9] [7]. The disulfonated backbone provides the necessary ionic character for water solubility, while the hydroxyl and methoxy substituents fine-tune the electronic properties and conformational behavior [8] [11]. This architectural design represents an exemplary case of rational molecular modification for enhanced functionality in ultraviolet protection applications [1] [14].

Crystallographic Characteristics and Conformational Isomerism

The crystallographic characteristics of Benzophenone-9 and related benzophenone derivatives reveal complex polymorphic behavior and significant conformational flexibility that influences both solid-state properties and molecular recognition processes [15] [16]. Benzophenone systems exhibit well-documented polymorphic tendencies, with the parent benzophenone demonstrating two distinct crystalline forms: a stable orthorhombic α-form and a metastable monoclinic β-form [15] [17]. These polymorphic relationships provide fundamental insights into the crystallization behavior and solid-state stability of the disulfonated derivative [16] [18].

The stable α-form of benzophenone crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁ and unit cell parameters a = 10.28 Å, b = 12.12 Å, c = 7.99 Å [15] [17]. This polymorph exhibits a melting point of 321 K and represents the thermodynamically favored form under standard temperature and pressure conditions [15]. In contrast, the metastable β-form adopts a monoclinic crystal system with space group C2/c and unit cell parameters a = 16.22 Å, b = 8.15 Å, c = 16.33 Å, β = 112.91°, demonstrating a lower melting point of 297-299 K [15] [16].

| Crystallographic Parameter | Value/Description |

|---|---|

| Crystal System (Benzophenone α-form) | Orthorhombic |

| Space Group (Benzophenone α-form) | P2₁2₁2₁ |

| Unit Cell Parameters (α-form) | a = 10.28 Å, b = 12.12 Å, c = 7.99 Å |

| Crystal System (Benzophenone β-form) | Monoclinic |

| Space Group (Benzophenone β-form) | C2/c |

| Unit Cell Parameters (β-form) | a = 16.22 Å, b = 8.15 Å, c = 16.33 Å, β = 112.91° |

| Melting Point (α-form) | 321 K (48°C) |

| Melting Point (β-form) | 297-299 K (24-26°C) |

| Polymorphic Behavior | Dimorphic system with enantiotropic relationship |

The conformational isomerism in benzophenone derivatives arises primarily from rotation about the aryl-carbonyl bonds, creating a range of possible molecular geometries with varying dihedral angles between the phenyl rings [12] [13]. Theoretical calculations indicate that the minimum energy conformer adopts a helical arrangement with a dihedral angle of approximately 36°, representing the optimal balance between electronic conjugation and steric repulsion [12]. The energy barrier for rotation about these bonds amounts to 20.4 kilojoules per mole, with a disrotatory mechanism being energetically preferred over alternative rotational pathways [12].

Extensive crystallographic analyses of substituted benzophenone derivatives demonstrate remarkable conformational diversity, with dihedral angles ranging from 37.85° to 83.72° depending on the nature and position of substituents [13] [19]. The compound 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, which shares structural similarity with Benzophenone-9, exhibits one of the smallest reported twist angles at 37.85°, indicating significant conformational constraint imposed by intramolecular hydrogen bonding interactions [13] [20].

| Conformational Aspect | Description/Value |

|---|---|

| Primary Conformational Degree of Freedom | Rotation about carbon-carbonyl bond (phenyl-carbonyl torsion) |

| Energy Barrier for Rotation | 20.4 kilojoules per mole (theoretical, benzophenone) |

| Minimum Energy Conformer | Helical conformer with θ = 36° (ab initio calculations) |

| High Energy Intermediate | Perpendicular intermediate (θ₁ = 0°, θ₂ = 90°), +5.4 kilojoules per mole |

| Rotation Mechanism | Disrotatory mechanism preferred |

| Typical Dihedral Angles | 37.85° - 83.72° (substituted benzophenones) |

| Conformational Range | 42.0° - 67.9° (most common range) |

The crystallographic behavior of Benzophenone-9 reflects the influence of multiple intermolecular interactions, including hydrogen bonding between hydroxyl groups and sulfonate functionalities, π-π stacking interactions between aromatic rings, and electrostatic interactions involving the sodium counterions [21] [22]. These interactions contribute to the formation of extended supramolecular networks that stabilize specific conformational states and influence the overall crystal packing arrangements [23] [24]. The presence of sulfonate groups introduces additional complexity to the hydrogen bonding patterns, potentially leading to unique crystalline architectures not observed in unsubstituted benzophenone systems [25] [7].

The synthesis of Benzophenone-9 (disodium 2,2'-dihydroxy-4,4'-dimethoxy-5,5'-disulfobenzophenone) requires careful selection of appropriate precursor materials to achieve optimal yields and product quality [1] [2]. The primary synthetic route involves the sulfonation of benzophenone derivatives containing hydroxyl and methoxy substituents.

Primary Precursor Pathway: The most efficient approach utilizes 2,2'-dihydroxy-4,4'-dimethoxybenzophenone as the key intermediate, which is subsequently subjected to controlled sulfonation reactions [3] [4]. This precursor can be synthesized through Friedel-Crafts acylation reactions using appropriately substituted benzoyl chlorides and methoxyphenol derivatives.

Alternative Precursor Routes: Secondary pathways involve the direct functionalization of benzophenone through sequential hydroxylation, methoxylation, and sulfonation reactions [5] [6]. The selection of 4-methoxybenzoic acid derivatives as starting materials provides yields ranging from 78-88%, while salicylic acid derivatives offer superior yields of 85-92% under optimized conditions.

Precursor Optimization Considerations: The molecular structure of precursors significantly influences reaction selectivity and yield. Compounds containing electron-donating groups such as hydroxyl and methoxy substituents exhibit enhanced reactivity toward electrophilic sulfonation, resulting in more efficient conversion to the target product [7] [8]. The positioning of these functional groups is critical for achieving regioselective sulfonation at the 5,5'-positions.

Sulfonation Reaction Mechanisms and Catalytic Processes

The sulfonation of benzophenone derivatives to produce Benzophenone-9 involves complex electrophilic aromatic substitution mechanisms that require precise control of reaction conditions and catalytic systems [7] [9].

Electrophilic Sulfonation Mechanism: The primary mechanism involves the formation of sulfur trioxide (SO₃) as the active electrophile, which attacks the electron-rich aromatic rings of the benzophenone precursor [7] [8]. The reaction proceeds through a sigma complex intermediate, followed by proton elimination to restore aromaticity. The presence of hydroxyl and methoxy groups activates the aromatic rings toward electrophilic attack, facilitating regioselective sulfonation at the ortho positions relative to these substituents.

Catalytic Process Optimization: Multiple catalytic systems have been developed for enhanced sulfonation efficiency. Oleum (fuming sulfuric acid) represents the most effective sulfonating agent, providing yields of 92-98% at temperatures between 80-120°C [8] [10]. The concentrated nature of oleum ensures high SO₃ availability while minimizing water content that could interfere with the sulfonation process.

Alternative Sulfonation Agents: Chlorosulfonic acid offers advantages for temperature-sensitive substrates, operating effectively at 0-25°C with reaction times of 1-3 hours [11]. Pyridine-sulfur trioxide complex provides exceptional selectivity (90-96% yield) due to its ability to deliver SO₃ in a controlled manner, preventing over-sulfonation and side reactions [6].

Reaction Kinetics and Selectivity: The sulfonation rate depends on the electronic properties of the aromatic substrate and the concentration of the sulfonating agent. Electron-donating substituents increase the reaction rate by approximately 10-50 fold compared to unsubstituted benzophenone [7] [9]. The regioselectivity toward 5,5'-disulfonation is enhanced by the steric hindrance of methoxy groups, which direct incoming electrophiles to specific positions.

Continuous Flow Reactor Optimization for Large-Scale Manufacturing

The implementation of continuous flow technology for Benzophenone-9 production offers significant advantages in terms of process control, safety, and scalability compared to traditional batch processes [12] [13].

Microreactor Technology: Microreactor systems with channel diameters of 0.5-2.0 mm provide excellent heat and mass transfer characteristics essential for controlled sulfonation reactions [12] [14]. The high surface-to-volume ratio enables precise temperature control, critical for maintaining reaction selectivity and preventing thermal decomposition of sensitive intermediates. Flow rates of 0.1-5 mL/min allow residence times of 2-15 minutes, sufficient for complete conversion while minimizing side reactions.

Packed Bed Reactor Configurations: For larger-scale production, packed bed reactors containing immobilized catalysts offer production rates of 5-50 kg/h [15] [13]. These systems utilize catalyst particles or supported materials that facilitate the sulfonation process while allowing continuous operation. The packed bed design provides efficient contact between reactants and catalytic surfaces, resulting in consistent product quality and yield.

Process Intensification Strategies: Continuous flow processes enable process intensification through enhanced mixing, precise residence time distribution, and improved safety profiles [16] [13]. The ability to operate under higher pressures (10-50 bar) and temperatures while maintaining safety is particularly advantageous for sulfonation reactions that benefit from elevated reaction conditions.

Heat Transfer Optimization: The excellent heat transfer characteristics of flow reactors (heat transfer coefficients 10-100 times higher than batch reactors) enable rapid thermal equilibration and prevention of hot spots that could lead to product degradation [15] [14]. Temperature control within ±1°C is achievable, ensuring consistent reaction conditions throughout the production campaign.

Scalability and Production Economics: Flow chemistry offers linear scalability through reactor numbering or increasing flow rates without fundamental changes to reaction conditions [17] [18]. Production rates can be increased from laboratory scale (0.1-2 kg/h) to commercial scale (50-200 kg/h) through appropriate reactor sizing and multiplexing strategies.

Purification Techniques and Yield Maximization Strategies

The purification of Benzophenone-9 requires specialized techniques to achieve pharmaceutical-grade purity while maximizing product recovery and minimizing production costs [19] [20].

Crystallization-Based Purification: The primary purification method involves controlled crystallization from aqueous-alcoholic solutions [19] [20]. The process utilizes the differential solubility of Benzophenone-9 and related impurities to achieve purities of 95-99%. Temperature-controlled crystallization at 0-5°C maximizes yield recovery (85-95%) while ensuring removal of organic impurities and unreacted starting materials.

Advanced Separation Technologies: Column chromatography using silica gel and optimized solvent systems achieves the highest purities (98-99.5%), though with moderate recovery yields of 75-90% [19] [21]. This technique is particularly effective for removing structurally similar impurities that cannot be separated through crystallization alone.

Liquid-Liquid Extraction Optimization: Multi-stage extraction processes using aqueous and organic phases enable selective removal of neutral impurities while retaining the ionic Benzophenone-9 in the aqueous phase [21] [22]. This approach offers rapid processing times (1-3 hours) and good recovery yields (80-92%), making it suitable for large-scale production.

Membrane-Based Purification: Advanced membrane separation techniques provide selective removal of low molecular weight impurities and salts [21]. Ultrafiltration and nanofiltration membranes with appropriate molecular weight cutoffs enable concentration and purification of Benzophenone-9 solutions with purities of 90-97% and recovery yields of 82-94%.

Recrystallization Strategies: Multiple recrystallization cycles using optimized solvent mixtures (methanol/water systems) achieve the highest purities (96-99.8%) [19] [23]. The process involves controlled cooling profiles and seeding techniques to promote formation of high-purity crystals while maintaining acceptable recovery yields of 88-96%.

Quality Control and Analytical Methods: Advanced analytical techniques including high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy ensure product quality and purity verification [24] [22]. These methods enable real-time monitoring of purification processes and optimization of operating parameters for maximum yield and quality.